![molecular formula C16H15ClN2O2 B245095 4-chloro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245095.png)
4-chloro-N-[3-(propanoylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[3-(propanoylamino)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that belongs to the class of benzamides.
Wirkmechanismus
The mechanism of action of 4-chloro-N-[3-(propanoylamino)phenyl]benzamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-[3-(propanoylamino)phenyl]benzamide can reduce inflammation and pain in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-chloro-N-[3-(propanoylamino)phenyl]benzamide in lab experiments include its potent anti-inflammatory and anti-cancer properties. However, its limitations include its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-[3-(propanoylamino)phenyl]benzamide. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Investigation of the potential use of 4-chloro-N-[3-(propanoylamino)phenyl]benzamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
3. Development of more efficient synthesis methods for this compound.
4. Studies to determine the optimal dosage and administration route for this compound.
5. Investigation of the potential use of 4-chloro-N-[3-(propanoylamino)phenyl]benzamide in combination with other drugs for the treatment of various diseases.
In conclusion, 4-chloro-N-[3-(propanoylamino)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Further research is needed to determine its safety and efficacy in humans and its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of 4-chloro-N-[3-(propanoylamino)phenyl]benzamide involves the reaction of 4-chlorobenzoic acid with 3-aminobenzoic acid, followed by the addition of propanoyl chloride. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[3-(propanoylamino)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties.
Eigenschaften
Molekularformel |
C16H15ClN2O2 |
---|---|
Molekulargewicht |
302.75 g/mol |
IUPAC-Name |
4-chloro-N-[3-(propanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C16H15ClN2O2/c1-2-15(20)18-13-4-3-5-14(10-13)19-16(21)11-6-8-12(17)9-7-11/h3-10H,2H2,1H3,(H,18,20)(H,19,21) |
InChI-Schlüssel |
JACUGKRAQATSFC-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.